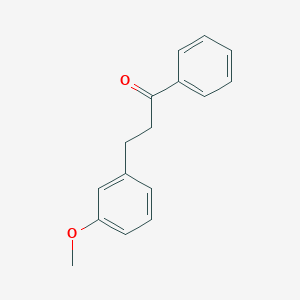

3-(3-甲氧基苯基)丙苯酮

描述

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)propiophenone derivatives involves several methodologies, including microwave- and ultrasound-assisted semisynthesis from isomeric mixtures of phenylpropenes. This process is highlighted by its rapid and practical approach, producing methoxylated propiophenones efficiently in minutes through catalytic reactions and subsequent oxidation steps (Joshi, Sharma, & Sinha, 2005).

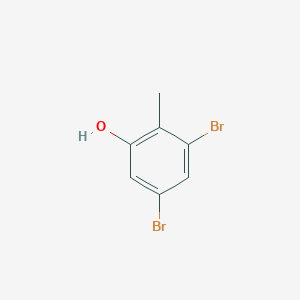

Molecular Structure Analysis

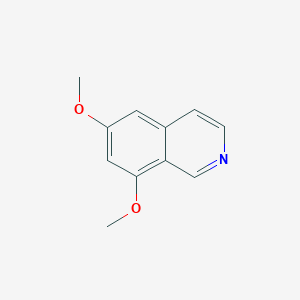

Structural and spectral elucidation of methoxylated propiophenone derivatives, including 3-(3-Methoxyphenyl)propiophenone, has been carried out using density functional theory (DFT) and various spectroscopic techniques. These studies provide insights into optimized structural parameters, electron localization, and molecular orbital energies, offering a comprehensive understanding of the molecule's electronic properties (Revathi et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-(3-Methoxyphenyl)propiophenone derivatives have been explored through experimental and theoretical chemical analyses. Studies include non-covalent interaction analyses in different solutions, identification of electrophilic sites, and hyperconjugative interactions, providing valuable insights into the compound's behavior in various chemical environments (Revathi et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of methoxylated propiophenones focus on their spectral and thermal characteristics. Crystallographic studies reveal details about the compound's solid-state structure, helping to understand its stability and behavior under different temperatures (Kula, Mazur, & Rzączyńska, 2007).

Chemical Properties Analysis

The chemical properties of 3-(3-Methoxyphenyl)propiophenone are characterized by its interactions in molecular docking studies, highlighting its potential as a kinase inhibitor and its interactions with breast cancer and anti-malarial receptors. These studies showcase the compound's potential in drug discovery and its interactions at the molecular level (Revathi et al., 2021).

科学研究应用

天然甲氧基化丙苯酮的半合成:一项研究展示了一种利用微波和超声辅助的天然甲氧基化丙苯酮快速半合成方法。此方法可用于合成各种丙苯酮,包括 3-(3-甲氧基苯基)丙苯酮 (Joshi, Sharma, & Sinha, 2005).

药物发现的结构和光谱分析:2021 年的一项研究探索了合成的 1-苯基-3(4-甲氧基苯基)-2-丙烯酮化合物的结构、光谱和电子特性,这些化合物具有作为蛋白酶激酶抑制剂的潜力,在药物发现中具有相关性 (R. H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).

癌症化学预防:3-(3-甲氧基苯基)丙苯酮的衍生物,特别是 3-(4'-香叶氧基-3'-甲氧基苯基)-2-反式丙烯酸,被认为是一种有前途的癌症化学预防剂。该化合物已显示出在结肠癌和舌癌化学预防中的有效性 (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

光伏研究:在基于聚合物的太阳能电池的背景下,与 3-(3-甲氧基苯基)丙苯酮相关的化合物(如 PCBM)因其在太阳能电池应用中的功效而被广泛研究 (Dang, Hirsch, & Wantz, 2011).

电化学氢化:3-(甲氧基苯基)丙烯酸的电化学氢化已成功进行,得到 3-(甲氧基苯基)丙酸。此过程证明了该化合物在有机合成中的潜力 (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

未来方向

3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), has been suggested to have several beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement . This could indicate potential future directions for research into similar compounds like 3-(3-Methoxyphenyl)propiophenone.

属性

IUPAC Name |

3-(3-methoxyphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMZBKFYZJWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306695 | |

| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)propiophenone | |

CAS RN |

15101-68-5 | |

| Record name | NSC179364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)